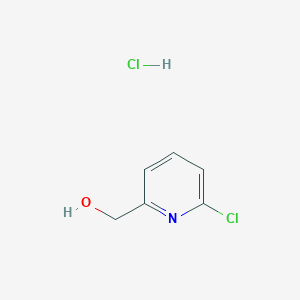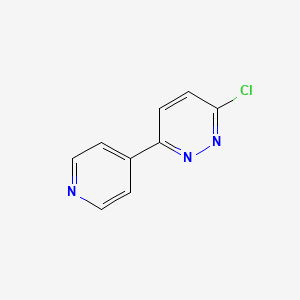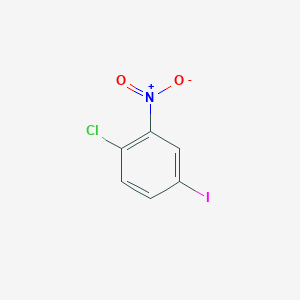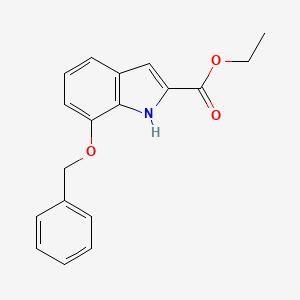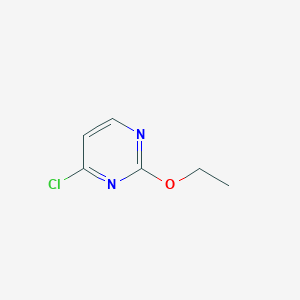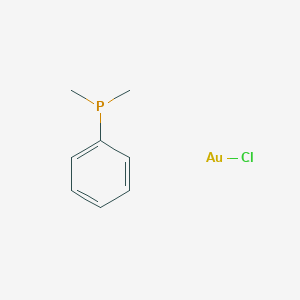
(Dimethylphenylphosphine)gold chloride
Overview
Description
(Dimethylphenylphosphine)gold chloride, also known as Chloro(dimethylphenylphosphine)gold, is a compound with the empirical formula C8H11AuClP . It has a molecular weight of 370.57 . It is a solid substance and is often used as a catalyst .
Molecular Structure Analysis
The molecular structure of (Dimethylphenylphosphine)gold chloride is represented by the SMILES stringCl[Au].CP(C)c1ccccc1 . The InChI representation is 1S/C8H11P.Au.ClH/c1-9(2)8-6-4-3-5-7-8;;/h3-7H,1-2H3;;1H/q;+1;/p-1 . Physical And Chemical Properties Analysis
(Dimethylphenylphosphine)gold chloride is a solid substance . Its melting point is between 98-102 °C .Scientific Research Applications
1. Controlling Ultrasmall Gold Nanoparticles with Atomic Precision
- Application Summary : Gold nanoparticles have been studied extensively due to their stability, physicochemical properties, and applications. Controlling gold nanoparticles with atomic precision is significant for subsequent research on their structures, properties, and applications .
- Methods of Application : The synthesis of gold nanoparticles involves the reduction method . The size, shape, composition, and structure of the nanoparticles can be controlled to some extent, but achieving atomic precision remains a challenge .
- Results or Outcomes : The ability to control gold nanoparticles with atomic precision can be of great utility in tuning their properties accurately and in obtaining an atomic-level understanding of their structure-property correlations .
2. Green Synthesis of Gold Nanoparticles
- Methods of Application : Gold nanoparticles were synthesized from gold chloride salt (HAuCl4·3H2O), stabilized by plant extract, and compared with conventionally synthesized citrate-stabilized gold nanoparticles .
- Results or Outcomes : The green gold nanoparticles prepared using M. oleifera show less cytotoxicity and help in the regeneration of neuronal cells in animal model study . It was observed that the green gold nanoparticle shows efficient photo-catalytic efficiency .
3. Biomedical Imaging
- Application Summary : Gold nanoparticles (AuNPs) are used in biomedical imaging due to their tunable shape, size, and surface characteristics .
- Results or Outcomes : The use of AuNPs in biomedical imaging has improved the quality of images and allowed for more precise diagnoses .
4. Biological Sensing
- Application Summary : AuNPs are used in biological sensing. Their unique properties make them ideal for detecting biological molecules .
- Methods of Application : AuNPs can be functionalized with specific biological molecules, which allows them to bind to and detect the presence of these molecules in a sample .
- Results or Outcomes : This application of AuNPs has led to the development of highly sensitive and specific biosensors .
5. Drug and Gene Delivery
- Application Summary : Gold nanoparticles (AuNPs) are used in drug and gene delivery. Their unique properties make them ideal for delivering drugs and genes to specific cells .
- Methods of Application : AuNPs can be functionalized with specific drugs or genes, which allows them to deliver these molecules to specific cells in a targeted manner .
- Results or Outcomes : This application of AuNPs has led to the development of highly targeted drug and gene delivery systems .
6. Photothermal Therapy
- Application Summary : AuNPs are used in photothermal therapy, a type of cancer treatment. Their unique properties make them ideal for absorbing light and converting it into heat, which can be used to kill cancer cells .
- Methods of Application : AuNPs are introduced into the body and guided to the tumor site. Then, light is shone on the AuNPs, causing them to heat up and kill the surrounding cancer cells .
- Results or Outcomes : This application of AuNPs has led to the development of a new type of cancer treatment that is less invasive and more targeted than traditional treatments .
Safety And Hazards
The safety data sheet for (Dimethylphenylphosphine)gold chloride advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
chlorogold;dimethyl(phenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11P.Au.ClH/c1-9(2)8-6-4-3-5-7-8;;/h3-7H,1-2H3;;1H/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNOUWMLMVXRDI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)C1=CC=CC=C1.Cl[Au] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11AuClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578175 | |
| Record name | Chlorogold--dimethyl(phenyl)phosphane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Dimethylphenylphosphine)gold chloride | |
CAS RN |
28978-09-8 | |
| Record name | Chlorogold--dimethyl(phenyl)phosphane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro(dimethylphenylphosphine)gold | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate](/img/structure/B1590731.png)
![Magnesium,bromo[3-(phenylmethoxy)phenyl]-](/img/structure/B1590732.png)
![2-Methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)heptanoic acid](/img/structure/B1590734.png)
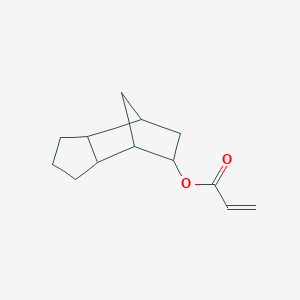
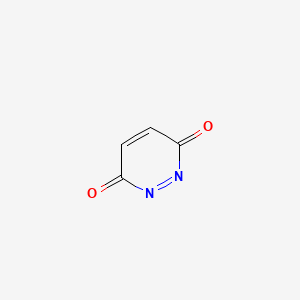

![Imidazo[1,2-A]pyrazin-8(7H)-one](/img/structure/B1590739.png)

